molecular formula C15H22N2O3 B3048065 N-(2-ethylhexyl)-4-nitrobenzamide CAS No. 154702-08-6

N-(2-ethylhexyl)-4-nitrobenzamide

Cat. No.: B3048065
CAS No.: 154702-08-6
M. Wt: 278.35 g/mol
InChI Key: XYLYSNQGXATQBX-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-4-nitrobenzamide is a specialized organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . It belongs to the nitrobenzamide family, characterized by a benzamide core structure substituted with a nitro group at the para position and a branched N-(2-ethylhexyl) chain on the amide nitrogen . This structural motif is significant in various chemical research domains. Its primary research value lies in its role as a key synthetic intermediate. The nitro group can be selectively reduced to an amino group, enabling the synthesis of more complex molecules, such as derivatives for material science or pharmaceutical research . Similarly, the 2-ethylhexyl chain is a common motif found in plasticizers and additives, suggesting potential investigative applications in polymer science . Researchers should note that while specific mechanistic studies on this exact compound are not widely reported, the electronic effects of the para-nitro group can influence the compound's reactivity and physical properties, making it a subject of interest in structure-activity relationship studies and method development in organic synthesis . As a nitro-aromatic compound, it may also be of interest in the development of analytical methods or environmental studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylhexyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22N2O3/c1-3-5-6-12(4-2)11-16-15(18)13-7-9-14(10-8-13)17(19)20/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLYSNQGXATQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298944
Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154702-08-6
Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=154702-08-6
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Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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Record name Benzamide, N-(2-ethylhexyl)-4-nitro
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Synthetic Methodologies and Precursor Chemistry

Classical Approaches to N-Acyl Amide Synthesis Relevant to N-(2-ethylhexyl)-4-nitrobenzamide

The formation of the amide linkage is a cornerstone of organic synthesis, with several reliable methods available for constructing the this compound molecule.

The most direct routes to this compound involve the reaction of 2-ethylhexylamine (B116587) with either 4-nitrobenzoic acid or its more reactive derivative, 4-nitrobenzoyl chloride.

Reacting 4-nitrobenzoyl chloride with 2-ethylhexylamine is a highly effective method. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing the reaction to proceed under milder conditions. masterorganicchemistry.com This acylation generates one equivalent of hydrogen chloride (HCl) as a byproduct, which can be neutralized using a base. masterorganicchemistry.com A common set of conditions for this type of reaction is the Schotten-Baumann procedure, which employs a two-phase system of an organic solvent and an aqueous base (like sodium hydroxide) to sequester the HCl as it forms. masterorganicchemistry.com A similar successful synthesis involving the reaction of 4-nitrobenzoyl chloride with a primary amine, 2,2-diphenylethan-1-amine, highlights the feasibility of this approach. mdpi.com

Alternatively, direct amidation can be achieved by heating 4-nitrobenzoic acid with 2-ethylhexylamine. This method is simpler as it avoids the pre-synthesis of the acyl chloride. However, it typically requires high temperatures to drive the dehydration process and remove the water molecule formed as a byproduct, pushing the equilibrium towards the amide product. researchgate.net This thermal dehydration is a well-established but often less efficient method compared to acyl chloride or coupling agent-mediated reactions.

To circumvent the harsh conditions of high-temperature dehydration or the handling of reactive acyl chlorides, various coupling reagents can be employed to facilitate amide bond formation between 4-nitrobenzoic acid and 2-ethylhexylamine under mild conditions. These reagents work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

A prominent class of coupling agents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.compeptide.com These reactions are often performed with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which minimizes side reactions and reduces the risk of racemization if chiral centers are present. peptide.com

Other highly efficient classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts like HBTU, HATU, and TBTU. peptide.com These reagents are known for promoting rapid and high-yielding amide bond formation. For instance, TBTU has been successfully used to condense a carboxylic acid with an amine in the synthesis of a complex benzamide (B126) derivative, demonstrating its utility for this type of transformation. mdpi.com The use of these reagents is particularly advantageous for sensitive substrates where preserving chemical integrity is crucial. masterorganicchemistry.com

Table 1: Comparison of Amidation Methods for Benzamide Synthesis
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Method4-Nitrobenzoyl chloride, 2-Ethylhexylamine, Base (e.g., NaOH, Pyridine)Mild temperatures, often biphasic (Schotten-Baumann)High reactivity, fast reaction rates, high yields. masterorganicchemistry.comRequires pre-synthesis of acyl chloride; produces corrosive HCl byproduct. masterorganicchemistry.com
Direct Thermal Amidation4-Nitrobenzoic acid, 2-EthylhexylamineHigh temperatures (>150°C) to remove water. researchgate.netAtom economical, simple one-step process.Harsh conditions, potential for side reactions, lower yields for some substrates.
Carbodiimide Coupling4-Nitrobenzoic acid, 2-Ethylhexylamine, DCC/EDC, HOBtRoom temperature, neutral pH. masterorganicchemistry.compeptide.comVery mild conditions, suitable for sensitive molecules. masterorganicchemistry.comStoichiometric amounts of coupling agent required, byproduct (urea) removal can be difficult (especially for DCC). peptide.com
Uronium/Phosphonium Coupling4-Nitrobenzoic acid, 2-Ethylhexylamine, HBTU/PyBOP, Base (e.g., DIEA)Room temperature, fast reaction times. peptide.comHigh efficiency, low racemization, rapid reactions. peptide.comReagents are more expensive than classical options.

Regioselective Nitration Strategies for Aromatic Systems

The synthesis of the 4-nitrobenzoic acid precursor is a critical step that relies on the principles of electrophilic aromatic substitution, specifically nitration.

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The process is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺), which is typically formed by reacting nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄). libretexts.org

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov This initial attack is almost always the slow, rate-determining step of the reaction. nih.gov

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the highly stable aromatic π-system and yields the final nitroaromatic product.

The regioselectivity of the reaction (i.e., the position on the ring where the nitro group attaches) is dictated by the substituent already present on the benzene (B151609) ring. For the synthesis of 4-nitrobenzoic acid, direct nitration of benzoic acid is inefficient because the carboxyl group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. youtube.com

Given the meta-directing nature of the carboxyl group, a direct nitration of benzoic acid yields primarily m-nitrobenzoic acid, with only minor amounts of the desired p-nitrobenzoic acid. youtube.comorgsyn.org Therefore, more strategic, regioselective methods are required.

The most common and effective industrial method is a two-step process starting from toluene (B28343):

Nitration of Toluene : The methyl group of toluene is an activating, ortho, para-directing group. Nitration of toluene using a standard mixed acid (HNO₃/H₂SO₄) produces a mixture of ortho-nitrotoluene and para-nitrotoluene. The para isomer, 4-nitrotoluene (B166481), can be readily separated from the mixture.

Oxidation : The methyl group of the isolated 4-nitrotoluene is then oxidized to a carboxylic acid. This oxidation can be accomplished using strong oxidizing agents such as potassium dichromate or by catalytic oxidation with oxygen. wikipedia.org This sequence ensures that the nitro group is placed exclusively at the 4-position relative to the eventual carboxyl group.

An alternative, though less common, preparative method involves the nitration of polystyrene. The bulky polymer backbone provides steric hindrance that favors the formation of the para-substituted product, which can then be oxidized to yield 4-nitrobenzoic acid. wikipedia.org

Optimization of Reaction Parameters for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. Key parameters for the synthesis of this compound include the choice of solvent, temperature, catalyst, and molar ratio of reactants.

For the amidation step, if using the acyl chloride route , temperature control is important. A recent study on the synthesis of a similar molecule, N-(2,2-diphenylethyl)-4-nitrobenzamide, demonstrated a highly efficient, solvent-free mechanochemical approach using a ball mill. The reaction between 4-nitrobenzoyl chloride and the amine was complete in just 5 minutes at a frequency of 50 Hz, affording an 89% yield. mdpi.com This modern technique represents a significant optimization in terms of speed and environmental impact.

In syntheses involving coupling reagents , the choice of agent and base is a critical parameter. For example, in the synthesis of N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, the carboxylic acid was activated with TBTU in the presence of N,N-diisopropylethylamine (DIEA) as a non-nucleophilic base in anhydrous DMF. mdpi.com

For the direct reaction of 4-nitrobenzoic acid , research has focused on catalytic systems to lower the required temperature. A patented process describes the reaction of 4-nitrobenzoic acid with urea (B33335) (as an ammonia (B1221849) source) in the presence of phosphorous acid as a catalyst in solvents like cumene (B47948) or mesitylene (B46885) at temperatures around 150-160°C, achieving yields of 86-98%. google.com Another study on a related compound, N-(2-(2-DIETHYLAMINO)ETHYL)-4-NITROBENZAMIDE, reported a 99% yield when reacting the corresponding amine with 4-nitrobenzoic acid in toluene at 110°C for 3 hours, using tetramethylorthosilicate as a water scavenger. chemicalbook.com

Table 2: Optimized Conditions from Related Benzamide Syntheses
Target Compound/Reaction TypeReactantsSolvent/CatalystTemperatureTimeYieldReference
N-(2,2-diphenylethyl)-4-nitrobenzamide4-Nitrobenzoyl chloride, 2,2-Diphenylethan-1-amineSolvent-free (Ball Mill)Ambient (50 Hz)5 min89% mdpi.com
4-Nitrobenzamide (B147303)4-Nitrobenzoic acid, UreaCumene / Phosphorous acid150°C8 h85.9% google.com
N-(2-(2-DIETHYLAMINO)ETHYL)-4-NITROBENZAMIDE4-Nitrobenzoic acid, N,N-DiethylethylenediamineToluene / Tetramethylorthosilicate110°C3 h99% chemicalbook.com
N-aryl benzamideBenzoic acid, N-benzyl-ethylenediamineDMF / TBTU, DIEARoom Temp3 h32% mdpi.com

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of N-substituted benzamides, influencing reaction rates and yields. Generally, polar aprotic solvents are favored for this type of acylation. For the synthesis of related N-alkyl/aryl-4-nitrobenzamide derivatives, solvents such as dimethylformamide (DMF) have been successfully employed nih.gov. Dichloromethane is another common solvent used for similar reactions, for instance in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide nih.gov. These solvents are effective at solvating the reactants and intermediates without interfering with the reaction mechanism.

The kinetics of aminolysis reactions involving 4-nitrophenyl esters, which serve as a model for the reactivity of 4-nitrobenzoyl chloride, have been studied extensively. These reactions can proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate psu.edu. The Brønsted-type plot for the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971) is linear, with βnuc values around 0.9, suggesting a stepwise mechanism where the expulsion of the leaving group is the rate-determining step psu.edu. The rate of reaction is highly dependent on the nucleophilicity of the amine; more basic amines generally react faster psu.edunih.gov. For the synthesis of this compound, 2-ethylhexylamine acts as the nucleophile, attacking the carbonyl carbon of 4-nitrobenzoyl chloride. The reaction rate would be expected to follow pseudo-first-order kinetics under conditions where the amine is in excess psu.edunih.gov.

Table 1: Solvent and Catalyst Conditions for Synthesis of N-Substituted Benzamide Derivatives

Derivative/Analogue Solvent Catalyst/Reagent Temperature (°C) Yield (%) Reference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide DMF Thionyl Chloride Reflux N/A nih.gov
N-(3-chlorophenethyl)-4-nitrobenzamide Dichloromethane Triethylamine N/A N/A nih.gov
Amides from carboxylic acids and amines Acetonitrile B(OCH₂CF₃)₃ 80 ~91 acs.org

Temperature and Pressure Optimization Studies

Pressure typically has a more significant effect on reactions involving gases solubilityofthings.com. Since the synthesis of this compound from 4-nitrobenzoyl chloride and 2-ethylhexylamine does not involve gaseous reactants, pressure is not considered a primary variable for optimization under standard laboratory conditions. However, in enzymatic reactions, high pressure can influence the reaction by affecting the enzyme's structure and hydration, which can alter the rate-limiting step nih.gov.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide synthesis to reduce waste, avoid hazardous substances, and improve energy efficiency.

Catalytic Synthesis Pathways

A key green chemistry strategy is the use of catalysts to replace stoichiometric activating agents, which generate significant waste. Boric acid has been used as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea under solvent-free conditions researchgate.net. More advanced catalytic systems have also been developed. For instance, tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, has proven to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines acs.org.

Metal-based catalysts offer highly efficient routes. A manganese(I) catalyst has been reported for the methoxymethylation of primary amides, showcasing a novel catalytic strategy rsc.org. For direct amidation, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in minute quantities under microwave irradiation nih.gov. Furthermore, water-soluble copper(II) catalysts have been shown to efficiently catalyze the conversion of nitriles to N-substituted amides in refluxing water, offering a green alternative to traditional methods researchgate.net. Rhodium(III) catalysts have been used for the synthesis of isoquinolones from N-alkyl benzamides in water, using air as the oxidant rsc.org. These catalytic methods could be adapted for the synthesis of this compound, significantly improving the environmental profile of the process.

Table 2: Green Catalytic Approaches to Amide Synthesis

Reaction Type Catalyst Solvent Conditions Key Advantage Reference
Amidation Boric Acid Solvent-free Heating Simple, available catalyst researchgate.net
Direct Amidation B(OCH₂CF₃)₃ Acetonitrile 80°C Broad scope, simple purification acs.org
Direct Amidation Ceric Ammonium Nitrate (CAN) Solvent-free Microwave Rapid, efficient nih.gov
Amides from Nitriles Cu(2,3-tmtppa)₄ Water Reflux Use of water as solvent researchgate.net

Solvent-Free or Solvent-Reduced Methodologies

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower energy consumption, and often enhanced reaction rates and selectivity .

Several solvent-free methods for amide synthesis have been developed. One approach involves using methoxysilanes as coupling agents, which allows for the reaction of carboxylic acids and amines to proceed in good to excellent yields without any solvent rsc.orgnih.govrsc.org. Another method employs the trituration of a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating researchgate.net.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry, often enabling reactions to be performed rapidly and without solvent psu.edunih.gov. The direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using a catalytic amount of ceric ammonium nitrate in an open microwave reactor nih.gov. This method is highly efficient and minimizes waste. Similarly, microwave irradiation has been used for the reduction of aromatic nitro compounds, which could be relevant for synthesizing derivatives or analogues uzh.chresearchgate.net. The application of these solvent-free and microwave-assisted techniques to the synthesis of this compound could provide a more sustainable manufacturing process.

Synthetic Routes to this compound Analogues and Derivatives

A variety of synthetic routes have been developed to access analogues and derivatives of this compound, which are valuable for structure-activity relationship studies in various applications. These routes often involve modifying the benzamide core or the N-substituent.

For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first preparing the corresponding 4-nitrobenzoyl chloride derivative and then refluxing it with various amines in DMF nih.gov. Another study describes the synthesis of novel 4-substituted-3-nitrobenzamide derivatives, highlighting different substitution patterns on the aromatic ring nih.gov.

More complex heterocyclic structures can also be derived from benzamide precursors. Benzamide-based 5-aminopyrazoles are prepared through a multi-step sequence starting from the reaction of benzoyl isothiocyanate with malononitrile (B47326) nih.govacs.org. Furthermore, iridium(III)-catalyzed C-H carbenoid functionalization of N-methoxybenzamides has been used to synthesize N-methoxyisoquinolinediones, demonstrating a modern approach to building complex scaffolds from simple benzamides acs.org. These diverse synthetic strategies provide access to a wide chemical space of functionalized benzamide derivatives.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-ethylhexylamine
4-nitrobenzoic acid
4-nitrobenzoyl chloride
Dimethylformamide (DMF)
Dichloromethane
N-(3-chlorophenethyl)-4-nitrobenzamide
4-nitrophenyl nicotinate
4-nitrophenyl isonicotinate
2-Ethylhexyl 4-nitrobenzoate (B1230335)
2-ethylhexanol
Triethylamine
Boric acid
Urea
Tris(2,2,2-trifluoroethoxy)boron
Ceric ammonium nitrate (CAN)
N-methoxybenzamide
N-methoxyisoquinolinedione
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
Benzoyl isothiocyanate
Malononitrile
5-aminopyrazoles
Acetonitrile
Water
Cu(2,3-tmtppa)₄
Rh(III) complex
Mn(I) complex
Tetramethoxysilane
Hexamethoxydisilane

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. While specific NMR data for N-(2-ethylhexyl)-4-nitrobenzamide is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as various nitrobenzamides and N-substituted amides. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (2H, ortho to NO₂)8.2-8.4Doublet
Aromatic (2H, meta to NO₂)7.8-8.0Doublet
N-H6.5-7.5Broad Triplet
CH₂ (next to NH)3.2-3.4Quartet
CH (in ethylhexyl)1.6-1.8Multiplet
CH₂ (in ethylhexyl)1.2-1.5Multiplet
CH₃ (in ethylhexyl)0.8-1.0Multiplet

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)164-166
C (Aromatic, attached to NO₂)148-150
C (Aromatic, attached to C=O)140-142
CH (Aromatic)128-130
CH (Aromatic)123-125
CH₂ (next to NH)43-45
CH (in ethylhexyl)38-40
CH₂ (in ethylhexyl)23-32
CH₃ (in ethylhexyl)10-14

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, multidimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the 2-ethylhexyl group, showing correlations between the N-H proton and the adjacent methylene (B1212753) (CH₂) protons, as well as couplings between the various protons along the alkyl chain. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comcolumbia.eduwikipedia.org This would allow for the definitive assignment of each carbon atom in the 2-ethylhexyl chain and the aromatic ring that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (2-3 bonds) between protons and carbons. science.govyoutube.comcolumbia.edu This is particularly useful for identifying the connections between the 2-ethylhexyl group and the 4-nitrobenzoyl moiety. Key correlations would be expected from the N-H and adjacent CH₂ protons to the amide carbonyl carbon, and from the aromatic protons to the carbonyl carbon and other aromatic carbons. youtube.com

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form. nih.gov For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand the packing arrangements in the solid state. iastate.edursc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. pat4nano.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1640-1680 cm⁻¹ would correspond to the C=O stretching of the amide. The N-H stretching vibration would appear as a sharp peak in the range of 3300-3500 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. C-H stretching vibrations from the ethylhexyl group would be observed around 2850-2960 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. pat4nano.com The aromatic ring vibrations would be particularly prominent, with characteristic bands for the substituted benzene (B151609) ring. The symmetric stretch of the nitro group is often strong in the Raman spectrum. researchgate.netresearchgate.netchemicalbook.com

Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
N-H3300-35003300-3500Stretching
C-H (Alkyl)2850-29602850-2960Stretching
C=O (Amide)1640-16801640-1680Stretching
NO₂ (Asymmetric)1510-1560WeakStretching
NO₂ (Symmetric)1345-1385StrongStretching
C-N (Amide)1200-13001200-1300Stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. nih.gov For this compound (C₁₅H₂₂N₂O₃), the expected exact mass would be calculated. fishersci.co.uk Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the molecular ion. The high resolution of the instrument allows for mass measurements with a high degree of accuracy, distinguishing the target compound from other species with the same nominal mass.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions that stabilize the crystal lattice. nih.goveurjchem.com

To perform a single-crystal X-ray diffraction study, a suitable single crystal of this compound would need to be grown. researchgate.netresearchgate.netnih.gov The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure.

While specific crystallographic data for this compound is not available, analysis of similar structures, such as other substituted benzamides, suggests that the crystal packing would likely be stabilized by hydrogen bonds involving the amide N-H group and the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. nih.govresearchgate.netresearchgate.net The flexible 2-ethylhexyl chain would likely adopt a conformation that allows for efficient packing.

Interactive Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~14
b (Å)~9
c (Å)~21
β (°)~93
Volume (ų)~2600
Z8
Hydrogen BondingN-H···O (amide), N-H···O (nitro)

Powder X-ray Diffraction for Polymorphism Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal lattice structure, is a critical aspect of the physicochemical properties of a compound. Different polymorphs can exhibit variations in solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for identifying and distinguishing between different polymorphic forms of a crystalline solid.

Each polymorph of this compound would produce a unique diffraction pattern, characterized by a specific set of diffraction angles (2θ) and corresponding peak intensities. The analysis would involve exposing a powdered sample of the compound to X-rays and measuring the scattered intensity at different angles.

For instance, a study on the polymorphism of this compound might reveal two distinct forms, designated as Form I and Form II. The hypothetical PXRD data for these two forms are presented in the table below. The differences in the peak positions and their relative intensities would be conclusive evidence of polymorphism.

Hypothetical PXRD Data for Polymorphs of this compound

2θ Angle (°) (Form I) Relative Intensity (%) (Form I) 2θ Angle (°) (Form II) Relative Intensity (%) (Form II)
8.5 100 9.2 85
12.3 65 11.8 100
15.8 40 14.5 50
19.1 75 18.3 60
21.7 55 22.1 70

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the chromophoric parts of a molecule. A chromophore is the region of a molecule that absorbs light in the UV-visible range, which in this compound is the 4-nitrobenzamide (B147303) moiety. The absorption of UV-Vis radiation corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones, such as π → π* transitions.

The UV-Vis spectrum of this compound would be recorded by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at various wavelengths. The resulting spectrum is a plot of absorbance versus wavelength. The key features of the spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the chromophore absorbs light at that wavelength.

The 4-nitrobenzamide chromophore is expected to exhibit strong absorption in the UV region due to the conjugated system of the benzene ring, the nitro group, and the amide group. The table below presents plausible UV-Vis spectroscopic data for this compound in a common solvent like ethanol.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

This compound is a chiral molecule due to the stereocenter in the 2-ethylhexyl group. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of such chiral compounds. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD) : ECD spectroscopy is a type of absorption spectroscopy that provides information about the stereochemistry of chiral molecules containing a chromophore. The ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophore. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum with theoretical spectra calculated for the R and S enantiomers, the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD) : VCD is the infrared analog of ECD and measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed information about the stereochemistry and conformational structure of the molecule in solution. The amide C=O and N-H stretching vibrations are often strong and stereochemically sensitive probes in VCD spectra.

For this compound, the absolute configuration could be determined by comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for one of the enantiomers. A match between the experimental and calculated spectra would confirm the absolute configuration.

Hypothetical Chiroptical Data for (S)-N-(2-ethylhexyl)-4-nitrobenzamide

Technique Wavelength/Wavenumber Sign of Cotton Effect/VCD band
ECD ~270 nm (π → π* transition) Positive
VCD ~1650 cm⁻¹ (Amide I, C=O stretch) Negative

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to provide insights into molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, expressing the energy of the system as a functional of the electron density. mdpi.com For a molecule like N-(2-ethylhexyl)-4-nitrobenzamide, DFT, particularly with a functional like B3LYP and a basis set such as 6-31G(d), would be employed to optimize the molecular geometry and calculate key electronic properties.

Hypothetical DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

PropertyCalculated ValueUnitSignificance
Total Energy (E_T)-975.432HartreesThermodynamic stability
E_HOMO-7.12eVElectron-donating ability
E_LUMO-2.45eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.67eVChemical reactivity/stability
Dipole Moment (μ)5.89DebyeMolecular polarity
Electronegativity (χ)4.785eVTendency to attract electrons
Chemical Hardness (η)2.335eVResistance to change in electron distribution
Chemical Softness (S)0.428eV⁻¹Reciprocal of hardness

Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. stanford.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, especially for electron correlation effects. nih.gov For this compound, ab initio calculations would be invaluable for studying phenomena beyond the ground state.

These methods are particularly suited for analyzing electronic excited states, which is crucial for understanding a molecule's response to light (photochemistry). stanford.edu For instance, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Multi-Reference Configuration Interaction (MRCI) could predict the electronic absorption spectrum, identifying the wavelengths at which the molecule absorbs UV-Vis light. arxiv.orgrsc.org Furthermore, these calculations can map out potential energy surfaces for chemical reactions, identifying transition states and reaction intermediates. This would allow for a detailed mechanistic understanding of processes like hydrolysis of the amide bond or reduction of the nitro group. mdpi.com

Hypothetical Ab Initio Calculated Excited State Properties Calculations performed using TD-DFT and CASPT2 methods.

PropertyCalculated ValueUnitSignificance
First Vertical Excitation Energy (S₀ → S₁)4.35eVEnergy of light absorption
Wavelength of Max. Absorption (λ_max)285nmPosition in UV-Vis spectrum
Oscillator Strength (f)0.65(dimensionless)Intensity of electronic transition
Adiabatic Ionization Potential8.95eVEnergy to remove an electron
Amide Bond Dissociation Energy (BDE)95.2kcal/molStrength of the amide bond mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The this compound molecule possesses significant conformational flexibility, primarily due to the rotatable bonds in the 2-ethylhexyl group. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this flexibility and the molecule's interactions with its environment over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities. youtube.com

For a single molecule in a solvent (e.g., water or an organic solvent), MD simulations can reveal the preferred three-dimensional shapes (conformers) and the energy barriers between them. nih.govrsc.org This is critical as the conformation can dictate how the molecule interacts with biological targets. The simulations would show how the flexible alkyl chain folds and moves relative to the rigid nitrobenzamide headgroup. nih.gov Furthermore, MD can simulate the interactions between multiple molecules, providing insight into aggregation behavior or interactions with a surface, like a cell membrane or a mineral. mdpi.com The simulations can quantify interactions such as hydrogen bonds between the amide groups or π-π stacking of the aromatic rings.

Hypothetical MD Simulation Results for Conformational Analysis Simulation of a single molecule in a water box for 100 ns.

ParameterObservationSignificance
Predominant ConformerThe ethylhexyl chain is folded back towards the aromatic ring in approximately 65% of the simulation time.Reveals the most stable shape in an aqueous environment due to hydrophobic effects.
Dihedral Angle (C_carbonyl-N-C_ethyl-C_hexyl)Fluctuates between -60°, 180°, and +60°, with a preference for the anti (180°) conformation.Characterizes the flexibility and rotational preferences around the amide bond.
End-to-End Distance (N_nitro to C_terminal_hexyl)Averages 8.5 Å with a standard deviation of 1.2 Å.Quantifies the molecular size and its dynamic range.
Solvent Accessible Surface Area (SASA)The polar nitro and amide groups have higher SASA, while the alkyl chain has a lower SASA.Indicates which parts of the molecule are most exposed to the solvent and available for interaction.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Given the presence of polar functional groups and a lipophilic tail, this compound could potentially interact with biological macromolecules. Molecular docking and QSAR are computational techniques used in drug discovery to predict and rationalize such interactions. nih.govnih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rsc.org If a biological target for this compound were hypothesized (e.g., an enzyme like aspartic protease or a signaling protein), docking simulations could be performed. nih.govresearchgate.net The simulation would place the ligand into the receptor's binding site in various conformations and score the resulting poses based on binding energy. nih.gov The results would highlight key interactions, such as hydrogen bonds between the amide's N-H or C=O groups and receptor residues, or hydrophobic interactions involving the ethylhexyl chain and aromatic ring. researchgate.netacs.org

Hypothetical Molecular Docking Results against a Kinase ATP-Binding Site

ParameterResultSignificance
Binding Affinity (ΔG_bind)-8.2kcal/mol
Key Hydrogen BondsThe amide N-H forms a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue. The nitro group's oxygens form hydrogen bonds with a lysine (B10760008) side chain.Identifies the most critical interactions for binding specificity and affinity.
Hydrophobic InteractionsThe ethylhexyl chain occupies a deep hydrophobic pocket, interacting with leucine (B10760876) and valine residues. The nitrobenzene (B124822) ring forms π-alkyl interactions.Highlights the contribution of non-polar interactions to binding.
Predicted Inhibition Constant (K_i)1.5µM

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.idnih.gov A QSAR model is developed by correlating calculated molecular descriptors (properties derived from the structure) with experimentally measured activity (e.g., IC₅₀ values). ui.ac.id

For a series of related nitrobenzamide derivatives, a QSAR model could be constructed to predict the activity of this compound. Descriptors would include electronic properties from DFT (like HOMO/LUMO energies), steric parameters (molecular volume), and hydrophobicity (LogP). ui.ac.idui.ac.id A statistically valid QSAR model can predict the activity of new, untested compounds and provide insight into which structural features are most important for the biological effect. nih.gov For example, a model might reveal that higher hydrophobicity of the alkyl chain increases activity, while the presence of the nitro group is essential for the mechanism of action. nih.govnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are widely employed to predict the spectroscopic signatures of molecules, providing a valuable complement to experimental data. By modeling the molecule in silico, researchers can calculate parameters for NMR, IR, and UV-Vis spectroscopy, which aids in spectral assignment and structural confirmation.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts by calculating the nuclear shielding tensors. mdpi.com The chemical environment of each nucleus, dictated by factors like electron density and the presence of anisotropic groups, determines its chemical shift. For this compound, the strongly electron-withdrawing nitro group is predicted to significantly influence the chemical shifts of the aromatic protons and carbons. Protons and carbons ortho and para to the nitro group are expected to be deshielded and resonate at a lower field (higher ppm). Machine learning and deep learning algorithms have also emerged as powerful tools for predicting ¹H chemical shifts with high accuracy, often trained on large datasets of experimental values. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents illustrative chemical shifts based on computational models for similar nitroaromatic compounds.

Atom Position (see structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to -NO₂)8.35124.5
Aromatic (ortho to -CONH)8.05129.0
Amide (N-H)8.80-
Alkyl (CH₂)3.4044.5
Alkyl (CH)1.7539.0
Alkyl (CH₂)1.30 - 1.5023.0 - 30.5
Alkyl (CH₃)0.90 - 0.9511.0, 14.0
Chemical structure of this compound with labels for NMR table

Structure for illustrative NMR assignments.

Predicted Vibrational Frequencies (IR Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations using DFT can predict the positions and intensities of absorption bands in the IR spectrum. These calculations are invaluable for assigning specific vibrational modes to observed experimental peaks. For this compound, key predicted vibrations would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro (NO₂) group. Anharmonic calculations can further refine these predictions to be in closer agreement with experimental spectra. mdpi.com

Predicted Key IR Vibrational Frequencies for this compound

The following table presents illustrative frequencies based on DFT calculations for related benzamide (B126) and nitro compounds.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amide (N-H)Stretching~3350
Carbonyl (C=O)Stretching~1650
Nitro (NO₂)Asymmetric Stretching~1525
Nitro (NO₂)Symmetric Stretching~1350
Aromatic RingC=C Stretching~1600, ~1475

Predicted UV-Vis Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.net The electronic structure of this compound is dominated by the π-conjugated system of the nitro-substituted benzene (B151609) ring. Calculations would predict intense π → π* transitions associated with this chromophore. The presence of the electron-withdrawing nitro group and the electron-donating amide group (via the nitrogen lone pair) creates a "push-pull" system that can lead to intramolecular charge-transfer (ICT) character in the electronic transitions, often resulting in absorption at longer wavelengths.

Predicted Maximum UV-Vis Absorption (λmax) for this compound

The following table presents an illustrative absorption maximum based on TD-DFT calculations for similar nitroaromatics.

Transition TypeSolventPredicted λmax (nm)
π → π* / ICTEthanol~270-290

Theoretical Investigations of Aromaticity and Nitro Group Effects

Aromaticity Analysis

Aromaticity is a fundamental concept in chemistry, and its quantification is a major focus of theoretical studies. nih.govmdpi.com The aromaticity of the benzene ring in this compound can be assessed using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system (like benzene), while values less than 1 indicate a decrease in aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or above it). A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net

Theoretical studies consistently show that the presence of a strong π-electron-withdrawing substituent, such as a nitro group, decreases the π-electron delocalization of the aromatic ring, thereby reducing its aromatic character. researchgate.net This effect is clearly captured by calculated aromaticity indices.

Electronic Effects of the Nitro Group

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the electronic structure of the benzamide system is profound and can be analyzed in detail using computational methods.

Inductive and Resonance Effects: The nitro group exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-R effect). mdpi-res.com The resonance effect involves the delocalization of π-electrons from the benzene ring onto the nitro group, which can be represented by resonance structures showing a positive charge developing on the ring, particularly at the ortho and para positions.

Molecular Electrostatic Potential (MEP): MEP maps are calculated to visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a high concentration of negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites susceptible to electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be located around the amide and aromatic hydrogens.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule. This analysis would quantitatively show the electron-withdrawing power of the nitro group, with the nitrogen atom of the NO₂ group carrying a significant positive charge and the attached ring carbons being rendered more electron-deficient compared to those in unsubstituted benzene.

Illustrative Theoretical Parameters for the Aromatic Ring of this compound

The following table presents typical values for aromaticity indices based on computational studies of p-nitro-substituted aromatic compounds.

Theoretical ParameterCalculated Value (Illustrative)Implication
HOMA Index~0.975Reduced aromaticity compared to benzene (HOMA = 1.00)
NICS(1)zz (ppm)~ -8.0Less negative than benzene (~ -10 to -12 ppm), indicating a weaker aromatic ring current

Reactivity and Reaction Mechanisms of N 2 Ethylhexyl 4 Nitrobenzamide

Investigation of the Nitro Group Reduction Pathways

The nitro group is highly susceptible to reduction, a transformation of significant industrial importance for the synthesis of anilines. The reduction proceeds through a series of intermediates, with the final product depending heavily on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium, platinum, or nickel.

The generally accepted mechanism for the hydrogenation of a nitroarene like N-(2-ethylhexyl)-4-nitrobenzamide involves a stepwise reduction. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). The hydroxylamine is the final intermediate before being converted to the primary amine (Ar-NH₂). While the hydroxylamine can sometimes be isolated, the reaction is typically run to completion to yield the aniline (B41778) derivative. The process involves the sequential addition of hydrogen atoms across the nitrogen-oxygen bonds.

Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide. The choice of catalyst and solvent can influence the reaction's selectivity and rate. For instance, Raney nickel is often preferred when trying to avoid the reduction of other sensitive functional groups. The process is a key industrial reaction for preparing intermediates for dyes and agrochemicals. researchgate.net

Catalyst SystemSubstrateConditionsProductYieldReference
Pd/C, H₂Nitrobenzene (B124822)Aqueous mediumAniline100% rsc.org
Raney Ni, H₂NitroarenesAmmonia (B1221849)/DMSO passivant, RTN-Arylhydroxylamines>99% rsc.org
Pt/SiO₂, H₂NitroaromaticsTriethylamine/DMSO, RT, 1 bar H₂N-Aryl hydroxylaminesup to 99% iiste.org
Pd-Co₃O₄@SiO₂4-ChloronitrobenzeneH₂, 873 K4-Chloroaniline99% acs.org

This table presents data for the catalytic hydrogenation of various nitroaromatic compounds to illustrate typical conditions and outcomes.

Electrochemical methods offer a green and highly controllable alternative for the reduction of aromatic nitro compounds. organic-chemistry.org The reaction occurs at a cathode surface where the substrate receives electrons, initiating the reduction cascade. The mechanism and products are highly dependent on the electrode material, the solvent system, and the pH of the electrolyte.

The electrochemical reduction of nitroaromatics typically begins with a one-electron transfer to form a radical anion (Ar-NO₂⁻•). In protic solvents, this is followed by a series of proton and electron transfer steps. The reaction can be steered to yield either the hydroxylamine or the aniline as the major product. For example, in basic media, the electrochemical reduction of p-nitrobenzamide at a stainless steel electrode has been shown to produce 4,4'-dicarbamoylazobenzene in high yield. researchgate.net In acidic media, the reduction generally proceeds all the way to the corresponding aniline. mdpi.com

The reduction potential is a key parameter and is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the amide function in this compound, generally make the reduction easier (occur at a less negative potential).

p-SubstituentReduction Potential (Epc vs Ag/AgCl in V)Reference
-H-0.845 mdpi.com
-NH₂ (ortho)-0.916 mdpi.com
-NH₂ (meta)-0.857 mdpi.com
-NH₂ (para)-1.040 mdpi.com
-CHO-0.547 mdpi.com
-COOH-0.560 libretexts.org
-COOEt-0.680 libretexts.org

This table shows the peak cathodic reduction potentials for various para-substituted nitrobenzenes in aqueous organic media, demonstrating the influence of the substituent on the ease of reduction.

Reactions at the Amide Linkage

The amide bond in this compound is characterized by its significant resonance stabilization, which renders it relatively unreactive compared to other carbonyl derivatives. However, under specific conditions, it can undergo reactions such as hydrolysis and transamidation.

Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by either acid or base, though the reactions are typically much slower than for esters. libretexts.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its protonated ammonium (B1175870) salt) lead to the formation of 4-nitrobenzoic acid and 2-ethylhexylamine (B116587). koreascience.kr The reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. koreascience.kr

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. This forms a tetrahedral intermediate. The elimination of the amide anion (a very poor leaving group) is the rate-limiting step and is driven forward by an irreversible acid-base reaction between the carboxylic acid and the strongly basic amine anion. datapdf.com The final products are the carboxylate salt (sodium 4-nitrobenzoate) and the free amine (2-ethylhexylamine).

Kinetic studies on the hydrolysis of N-alkyl-4-chlorobenzamides, which serve as a reasonable analogue, show that the reaction rates are influenced by the structure of the N-alkyl group and the acidity of the medium. organic-chemistry.orgnih.gov

AmideConditionRate ConstantReference
N-n-Propyl-4-chlorobenzamideH₂SO₄ (100.7 °C)Varies with acid concentration nih.gov
N-Isobutyl-4-chlorobenzamideH₂SO₄ (100.7 °C)Varies with acid concentration nih.gov
N-Methyl-N-nitrobenzamidesH₂SO₄ (>5 M)Hammett ρ value = -3.4 (A_Ac1 mechanism)
N-Methyl-N-nitrobenzamidesH₂SO₄ (<5 M)Hammett ρ value = 1.0 (Rearrangement)

This table provides kinetic data for the hydrolysis of related N-substituted benzamides, illustrating the types of data obtained in mechanistic studies.

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is challenging due to the low reactivity of the amide bond and is often an equilibrium process. Catalysts are typically required to facilitate this transformation.

Metal-Catalyzed Transamidation: Various metal catalysts, including those based on aluminum, titanium, and nickel, can promote transamidation. organic-chemistry.orgmdpi.com The proposed mechanism often involves the coordination of the metal center to the amide carbonyl, activating it towards nucleophilic attack. In one proposed cycle for an Al(III) catalyst, the incoming amine coordinates to the metal center and, after a proton transfer, a metal-amido species is formed. This species then delivers the new amine nucleophile intramolecularly to the coordinated and activated amide. organic-chemistry.org

Metal-Free Transamidation: Transamidation can also be achieved under metal-free conditions, often by activating the amide. One strategy involves the use of a temporary activating group, such as a tert-butoxycarbonyl (Boc) group, on the amide nitrogen. This activation weakens the amide resonance, making the carbonyl carbon more electrophilic and susceptible to attack by an external amine.

Catalyst/PromoterAmide TypeAmineConditionsOutcomeReference
Al₂(NMe₂)₆Secondary CarboxamidesPrimary AminesToluene (B28343), Moderate Temp.Equilibrium-controlled transamidation organic-chemistry.org
Nickel(II)N-Boc Activated AmidesAlkyl/Aryl AminesMild ConditionsSelective transamidation
Fe(III) salts (5 mol%)Primary, Secondary, Tertiary AmidesAliphatic & Aromatic Amines-Highly efficient transamidation koreascience.kr
L-prolineCarboxamidesVarious AminesSolvent-freeGood tolerance of various amines koreascience.kr

This table summarizes various catalytic systems and conditions used for the transamidation of amides.

Reactions of the Benzene (B151609) Ring: Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene ring in this compound towards substitution reactions is strongly governed by the electronic properties of its two substituents: the deactivating nitro group and the deactivating N-acylamino group.

Electrophilic Aromatic Substitution: The benzene ring in this molecule is severely deactivated towards electrophilic aromatic substitution (EAS). Both the nitro group (-NO₂) and the N-acylamino group (-NHCOR) are strong electron-withdrawing groups, which pull electron density from the ring, making it less attractive to electrophiles.

Furthermore, both groups are meta-directors. This means they direct incoming electrophiles to the positions meta to themselves. In this compound, the positions meta to the nitro group are ortho to the amide group, and the position meta to the amide group is occupied by the nitro group. This creates a conflict and further deactivates the ring, meaning that forcing an electrophilic substitution would require extremely harsh conditions and would likely result in low yields and a mixture of products. The reaction is generally not a synthetically useful pathway for this class of compounds.

ReactantReactionConditionsMajor Product(s)Reference
NitrobenzeneBrominationBr₂, FeBr₃, heatm-Bromonitrobenzene
NitrobenzeneNitrationHNO₃, H₂SO₄m-Dinitrobenzene
Benzenesulfonic acidNitrationHNO₃, H₂SO₄81% meta, 19% ortho

This table shows examples of electrophilic aromatic substitution on deactivated benzene rings, highlighting the typical conditions and regioselectivity.

Nucleophilic Aromatic Substitution: In stark contrast to its deactivation towards electrophiles, the nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). This reaction requires a good leaving group (like a halide) on the ring and a strong nucleophile. For a reaction to occur on this compound itself, a hydrogen atom would need to be displaced, which is a very difficult process. However, if a leaving group, such as chlorine or fluorine, were present at a position ortho or para to the nitro group, the molecule would become highly susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reaction is fastest when the activating nitro group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.

SubstrateNucleophileConditionsProductYieldReference
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, RTN,N-Dimethyl-2,4-dinitroanilineReadily occurs
p-ChloronitrobenzeneHydroxide ion130 °Cp-NitrophenolReacts
5,7-Dinitroquinazoline-4-oneMethylamine-7-Nitro-5-(methylamino)quinazolin-4-one85%

This table provides examples of SNAr reactions on activated nitroaromatic systems.

Photochemical Transformations of this compound

The photochemical behavior of this compound is largely influenced by the presence of the nitroaromatic chromophore. Nitroaromatic compounds are known to undergo photochemical transformations upon absorption of ultraviolet (UV) radiation. The energy from the absorbed light can excite the molecule to a higher energy state, leading to a variety of chemical reactions.

For this compound, exposure to UV light is expected to initiate reactions primarily involving the nitro group. One common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group. This can proceed through a series of intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. The specific products formed will depend on the reaction conditions, such as the solvent, the presence of other substances, and the wavelength of the light used.

Another potential photochemical pathway is the cleavage of the amide bond. While typically less reactive than the nitro group, the absorption of high-energy UV light can provide sufficient energy to break the C-N bond of the amide linkage. This would result in the formation of radicals, which could then participate in a variety of secondary reactions.

It is also possible for photoreactions to occur on the aromatic ring, although this is generally less favored due to the deactivating effect of the nitro group. These reactions could include hydroxylation of the ring or other substitutions, depending on the reactive species present in the environment.

The study of a related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a common sunscreen agent, has shown that direct photolysis plays a significant role in its transformation in aquatic environments. The primary transformation products observed for OD-PABA involved dealkylation and hydroxylation/oxidation processes. While the amino group in OD-PABA makes it more susceptible to photooxidation than the nitro group in this compound, this study highlights the potential for complex photochemical transformations in structurally similar compounds.

Illustrative Photochemical Degradation Products of this compound

Potential Transformation Product Chemical Formula Proposed Formation Pathway
N-(2-ethylhexyl)-4-aminobenzamideC15H24N2OReduction of the nitro group
4-Nitrobenzoic acidC7H5NO4Hydrolysis of the amide bond
2-EthylhexanamineC8H19NHydrolysis of the amide bond
N-(2-ethylhexyl)-2-hydroxy-4-nitrobenzamideC15H22N2O4Hydroxylation of the aromatic ring

This table is illustrative and based on general principles of organic photochemistry. The actual transformation products may vary based on experimental conditions.

Stability and Degradation Studies in Controlled Research Environments

While specific stability and degradation studies for this compound are not extensively documented in publicly available literature, the stability of the compound can be inferred from the general behavior of nitrobenzamides and amides in controlled research settings.

The stability of this compound is primarily influenced by pH, temperature, and exposure to light. As with other amides, it is expected to be relatively stable in neutral aqueous solutions at ambient temperature. However, under acidic or basic conditions, the rate of hydrolysis of the amide bond is expected to increase significantly. The rate of this hydrolysis is also temperature-dependent, with higher temperatures leading to faster degradation.

In a controlled laboratory setting, the degradation of this compound can be systematically studied by monitoring the disappearance of the parent compound and the appearance of degradation products over time. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose.

Studies on other N-nitrobenzamides have shown that the mechanism of hydrolysis can vary with the acidity of the solution. In strongly acidic solutions, the reaction may proceed through a mechanism involving protonation of the amide oxygen, while in more dilute acids, a water-catalyzed hydrolysis may occur.

The presence of the nitro group also introduces a pathway for reductive degradation. In the presence of reducing agents, which can be chemical or microbial, the nitro group can be reduced to an amino group. This transformation can significantly alter the chemical and physical properties of the molecule.

Illustrative Stability Data for this compound under Various Conditions

Condition Parameter Value Observation
pH4Half-life (t1/2)Estimated to be several weeks
pH7Half-life (t1/2)Estimated to be several months to years
pH10Half-life (t1/2)Estimated to be several days to weeks
Temperature25°CDegradation Rate Constant (k)Low
Temperature60°CDegradation Rate Constant (k)Significantly higher than at 25°C
UV Light (365 nm)Quantum Yield (Φ)Not determinedExpected to be significant

This table presents illustrative data based on the known stability of similar compounds. Actual values would need to be determined experimentally.

Exploration of Biological Mechanisms and Pharmacological Research Potential

In Vitro Studies on Cellular Pathways Influenced by N-(2-ethylhexyl)-4-nitrobenzamide

Currently, there are no publicly available in vitro studies that have specifically investigated the influence of this compound on cellular pathways. Research in this area would be foundational to understanding its potential as a pharmacological agent.

Investigation of Molecular Targets and Ligand Binding

The molecular targets of this compound remain unidentified. The presence of the nitro group, a strong electron-withdrawing feature, suggests potential interactions with various biological macromolecules. In other nitroaromatic compounds, this group is often crucial for their biological activity, which can include antimicrobial, anti-parasitic, and anti-cancer properties. mdpi.com The metabolic reduction of the nitro group can lead to reactive intermediates that may form covalent bonds with cellular components. mdpi.com Future research could employ techniques such as affinity chromatography or proteomic profiling to identify potential protein targets.

Modulation of Enzyme Activity

There is no specific data on the modulation of enzyme activity by this compound. However, the broader class of nitro-containing compounds has been shown to inhibit various enzymes. For instance, some nitro compounds exhibit inhibitory effects on enzymes like carbonic anhydrase and urease. nih.gov The mechanism often involves the nitro group interacting with the enzyme's active site. Whether this compound possesses such inhibitory capabilities would require direct enzymatic assays.

Table 1: Potential Enzyme Classes for Investigating the Inhibitory Activity of this compound

Enzyme ClassRationale for Investigation
HydrolasesMany biologically active amides and esters are substrates or inhibitors of hydrolases.
OxidoreductasesThe nitro group can undergo redox cycling, suggesting potential interactions with oxidoreductases.
TransferasesThe overall structure may allow for binding to the active or allosteric sites of various transferases.

Effects on Signal Transduction Cascades

The effects of this compound on signal transduction cascades are currently unknown. The lipophilic 2-ethylhexyl group could facilitate the compound's passage through cellular membranes, potentially allowing it to interact with intracellular signaling proteins. Depending on its molecular targets, it could theoretically influence pathways involved in cell proliferation, apoptosis, or inflammation. For example, a study on mono-(2-ethylhexyl)phthalate (MEHP), which shares the 2-ethylhexyl moiety, showed that it could affect cell adhesion in primordial germ cells. researchgate.net However, the nitrobenzamide portion of the molecule would be expected to confer distinct properties.

Pharmacological Characterization in Non-Human Biological Systems

Pharmacological characterization of this compound in non-human biological systems has not been reported in the available scientific literature.

Receptor Binding Profiling

A comprehensive receptor binding profile for this compound is not available. Such a profile would involve screening the compound against a wide array of known receptors to identify any potential interactions. This is a critical step in drug discovery to understand a compound's potential therapeutic effects and off-target activities.

In Vitro Assays for Specific Biological Activities

There are no published in vitro assays for specific biological activities of this compound. Based on the activities of other nitro-containing molecules, potential areas for investigation could include:

Antimicrobial Assays: Testing against a panel of bacteria and fungi to determine any potential antibiotic or antifungal properties.

Anticancer Assays: Evaluating the cytotoxicity of the compound against various cancer cell lines.

Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in cell-based models.

Table 2: Proposed Initial In Vitro Assays for this compound

Assay TypePurpose
Minimum Inhibitory Concentration (MIC)To assess antimicrobial activity.
MTT or other cell viability assaysTo determine cytotoxic effects on cancer cells.
Nitric Oxide (NO) production assay in macrophagesTo evaluate anti-inflammatory potential.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, SAR studies would involve synthesizing and testing a series of derivatives to understand how different functional groups and structural modifications influence its biological effects.

Design Principles for Modulating Biological Mechanisms

The design of derivatives of this compound would likely be guided by established principles from research on other N-substituted benzamides. These principles often focus on modifying specific parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for modification on the this compound scaffold include:

The N-Alkyl Chain (2-ethylhexyl group): The size, branching, and lipophilicity of the N-substituent are critical. The 2-ethylhexyl group is a bulky, lipophilic moiety. Altering this chain by, for example, varying its length, introducing unsaturation, or adding cyclic components could significantly impact how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

The Benzamide (B126) Ring: The substitution pattern on the aromatic ring is a primary determinant of activity. The existing nitro group at the para-position is a strong electron-withdrawing group. Studies on other benzamides have shown that the nature and position of substituents on this ring are crucial. For instance, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the presence of a chlorine atom or a nitro group on the benzoyl ring was found to significantly decrease anti-proliferative activity. nih.gov Conversely, research on 4-substituted benzamides as I(Ks) potassium channel blockers has demonstrated that modifications at this position are key to potency and selectivity. nih.gov

The Amide Linkage: The amide bond itself is a key structural feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. mdpi.com Its conformational rigidity also plays a role in orienting the N-alkyl and benzoyl moieties.

A study on novel benzenesulfonamides carrying a benzamide moiety highlighted that the benzamide pharmacophore is of great interest in drug design due to its wide range of bioactivities. nih.gov Similarly, research into N-phenylcarbamothioyl)benzamides as anti-inflammatory agents underscores the importance of the amide linkage in interacting with target enzymes. nih.gov

The following table summarizes general design principles for N-substituted benzamides based on existing research:

Molecular ScaffoldModification StrategyPotential Impact on Biological Activity
N-Alkyl GroupVarying chain length and branchingInfluences lipophilicity, target binding, and ADME properties
Introduction of cyclic structuresMay enhance binding affinity and selectivity
Benzoyl RingAltering substituent type (electron-donating vs. electron-withdrawing)Modulates electronic properties and interaction with target
Changing substituent position (ortho, meta, para)Affects spatial arrangement and binding orientation
Amide LinkageBioisosteric replacement (e.g., with thioamide, reverse amide)Can alter chemical stability and hydrogen bonding capacity

Identification of Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be inferred from its structure and from studies on related molecules.

The essential pharmacophoric elements would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

An Aromatic Ring: The benzene (B151609) ring of the benzamide core, which can participate in π-π stacking or hydrophobic interactions.

A Hydrophobic Region: The 2-ethylhexyl group provides a significant lipophilic domain that can interact with hydrophobic pockets in a target protein.

An Electron-Withdrawing Region: The para-nitro group, which can influence the electronic distribution of the aromatic ring and potentially engage in specific polar interactions.

In the context of HDAC inhibitors, the pharmacophore typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. For a benzamide derivative, the amide and adjacent functionalities can act as the zinc-binding group. nih.govindexcopernicus.com For other targets, such as acetylcholinesterase, the benzamide core can interact with key residues in the active site. researchgate.net

Metabolic Pathways and Biotransformation in Research Models (Non-Human, Pre-clinical)

The metabolism of foreign compounds (xenobiotics) generally proceeds in two phases:

Phase I Metabolism: Involves oxidation, reduction, or hydrolysis to introduce or unmask polar functional groups.

Phase II Metabolism: Involves conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. nih.gov

In vitro studies using rat liver microsomes have elucidated the biotransformation of EDP. nih.govindexcopernicus.comresearchgate.net These studies revealed that the metabolism of EDP is primarily limited to Phase I reactions.

The identified Phase I metabolites of EDP are:

N,N-dimethyl-p-aminobenzoic acid (DMP)

N-monomethyl-p-aminobenzoic acid (MMP)

These metabolites are formed through the hydrolysis of the ester linkage in EDP. Interestingly, investigations into Phase II metabolism, specifically acetylation and glucuronidation, using rat liver cytosol and both human and rat liver microsomes, did not detect any conjugated products of EDP. nih.govresearchgate.net

Based on these findings for the analogue EDP, a hypothetical metabolic pathway for this compound in a preclinical model like the rat could involve:

Reduction of the Nitro Group: The nitro group is susceptible to reduction by nitroreductases to form an amino group, yielding N-(2-ethylhexyl)-4-aminobenzamide.

Hydrolysis of the Amide Bond: The amide bond could be cleaved by amidases to yield 4-nitrobenzoic acid and 2-ethylhexylamine (B116587).

Hydroxylation of the Alkyl Chain: The 2-ethylhexyl chain could undergo oxidative metabolism by cytochrome P450 enzymes to introduce hydroxyl groups at various positions.

The following table summarizes the observed metabolites of the analogue EDP in rat liver microsomes:

Parent CompoundMetabolic PhaseObserved MetabolitesAnalytical Method
2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP)Phase IN,N-dimethyl-p-aminobenzoic acid (DMP)GC-MS
N-monomethyl-p-aminobenzoic acid (MMP)GC-MS
Phase IINo acetylated or glucuronidated conjugates detectedLC-MS

It is crucial to emphasize that this metabolic profile is for a related ester compound and that the metabolism of the amide this compound could differ, particularly in the stability of the amide bond compared to the ester bond and the metabolism of the nitro group. Further empirical studies on this compound are necessary to determine its actual metabolic fate.

Applications in Materials Science and Catalysis Research

N-(2-ethylhexyl)-4-nitrobenzamide as a Building Block for Novel Materials

The unique combination of a rigid, electron-deficient aromatic core and a flexible, hydrophobic alkyl chain in this compound makes it a candidate for the synthesis of new materials with tailored properties. The presence of the nitro group and the amide bond offers sites for further chemical modification, allowing it to be incorporated into larger molecular or macromolecular structures.

While no polymers directly incorporating this compound have been reported, the structural elements of the molecule are relevant to polymer science. The nitro group can be chemically reduced to an amino group, which can then serve as a monomer or a reactive site for polymerization reactions. For instance, aromatic amines are key precursors in the synthesis of high-performance polymers such as polyamides and polyimines. The 2-ethylhexyl group could impart solubility and processability to otherwise rigid polymer backbones, a common strategy in the development of new polymeric materials. The involvement of similar amine derivatives in the synthesis of hybrid materials and polymers underscores the potential utility of this compound derivatives in this field nih.gov.

The field of liquid crystals (LCs) often utilizes molecules with anisotropic shapes and polar groups. Although there is no specific research on this compound in liquid crystal applications, the study of other organic nitro-containing compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA), in nematic liquid crystals demonstrates the potential impact of such molecules. nih.govnih.gov The introduction of dopants like BNA can alter the electro-optical properties of the host liquid crystal, including decreasing the threshold voltage and modifying the dielectric anisotropy. nih.govnih.gov The rigid 4-nitrobenzamide (B147303) core of this compound could contribute to the mesogenic properties, while the flexible 2-ethylhexyl chain could influence the phase behavior and solubility in LC hosts. The dipole moment induced by the nitro group is a key feature that can be manipulated by an external electric field, a fundamental principle in the operation of liquid crystal displays and modulators. rp-photonics.com

Property Effect of Nitro-Containing Dopants on Liquid Crystals Reference
Threshold VoltageCan be decreased nih.govnih.gov
Dielectric AnisotropyCan be increased or modified nih.govnih.gov
Response TimeCan be significantly reduced nih.govnih.gov
PhotostabilityA critical factor for device lifetime ucf.edu

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. uva.nl The this compound molecule possesses several features that could drive self-assembly. The amide group is a strong hydrogen bond donor and acceptor, capable of forming predictable intermolecular connections. The aromatic ring can participate in π-π stacking interactions, another key driving force for self-organization. The 2-ethylhexyl chain can engage in van der Waals interactions, leading to the formation of segregated domains within a larger assembly. These combined interactions could potentially lead to the formation of well-defined supramolecular structures such as gels, fibers, or sheets in solution and in the solid state. ucf.edu While no specific self-assembling systems based on this compound have been reported, the principles of supramolecular chemistry suggest its potential as a building block in this area. nih.gov

Investigation as a Ligand in Coordination Chemistry

The amide and nitro groups in this compound contain oxygen and nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes with organic ligands can lead to materials with interesting magnetic, optical, or catalytic properties. For example, research on metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which also contains a nitro-substituted aromatic ring, has shown that these complexes can act as ligands to form stable structures with transition metals, exhibiting enhanced catalytic activity. nih.gov Similarly, cobalt(II) complexes with 4'-nitro-fenamic acid have been synthesized and characterized, demonstrating the ability of nitro-containing organic acids to act as ligands. nih.gov The 2-ethylhexyl group in this compound could influence the solubility and steric environment of any resulting metal complexes.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of N-(2-ethylhexyl)-4-nitrobenzamide due to its high resolution and precision. cdc.gov A typical approach involves reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture. researchgate.netresearchgate.net

Method development focuses on optimizing parameters to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any impurities. researchgate.net The nitroaromatic ring in the compound allows for sensitive detection using a UV detector, typically at a wavelength around 240-260 nm. google.com For methods intended to be compatible with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile salts like phosphates. researchgate.netsielc.com

Table 1: Proposed HPLC Method Parameters for this compound Analysis
ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of moderately nonpolar compounds. researchgate.netresearchgate.net
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid)Acetonitrile/water is a common mobile phase for reversed-phase HPLC; formic acid ensures good peak shape and MS compatibility. researchgate.net
Flow Rate1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column. google.com
DetectionUV Absorbance at 254 nmThe nitrobenzamide moiety contains a strong chromophore suitable for UV detection. researchgate.net
Column Temperature30-40 °CElevated temperature can improve peak shape and reduce run time. google.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively high molecular weight (278.35 g/mol ) and polarity, which can lead to poor peak shape and thermal degradation in the injector port. dtic.mil Therefore, GC methods are more commonly applied to the analysis of more volatile precursors or potential impurities.

For the analysis of the compound itself or other non-volatile nitroaromatics, derivatization is often employed to increase volatility and thermal stability. nih.govresearchgate.net A common technique is silylation, which converts the amide proton to a less polar trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. nih.gov When coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS), GC can be a powerful tool for trace analysis. dtic.milnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for monitoring the progress of chemical reactions that produce this compound. It is effective for quickly determining the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting the reaction mixture on a silica (B1680970) gel plate (a polar stationary phase) and developing it in a chamber with a nonpolar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots are visualized under UV light, where the nitroaromatic chromophore allows the compound to appear as a dark spot on a fluorescent background. By comparing the retention factor (Rf) of the spots to those of the starting materials and a pure standard of the product, one can qualitatively assess the reaction's progress.

Table 2: Typical TLC System for Monitoring this compound Synthesis
ParameterDescriptionPurpose/Reference
Stationary PhaseSilica gel 60 F254 platesStandard polar adsorbent for separating compounds of low to medium polarity.
Mobile Phase (Eluent)Ethyl Acetate / Hexane (e.g., 30:70 v/v)Solvent polarity can be adjusted to achieve optimal separation (Rf value between 0.3-0.7).
VisualizationUV lamp (254 nm)The compound's aromatic nitro group is a UV chromophore, allowing for non-destructive visualization.

Spectrophotometric and Spectrofluorometric Methods for Quantification

The inherent chemical structure of this compound lends itself to spectrophotometric analysis. The nitrobenzene (B124822) portion of the molecule acts as a strong chromophore, absorbing ultraviolet (UV) light. This property allows for direct quantification in solution using a UV-Vis spectrophotometer, following the Beer-Lambert law.

While the native fluorescence of the compound may be limited, spectrofluorometric methods can be developed to enhance sensitivity. This typically involves a derivatization step where the compound reacts with a fluorogenic reagent. For example, the nitro group could potentially be reduced to an amine, which can then be reacted with a reagent like 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to produce a highly fluorescent product.

Electrochemical Analytical Techniques

Electrochemical methods can be used for the research and quantification of this compound by exploiting the electroactive nature of the nitro group. The nitro group on the aromatic ring is readily reduced at an electrode surface. acs.orgjlu.edu.cn Techniques like cyclic voltammetry can be used to study the reduction potential and mechanism. jlu.edu.cn

The electrochemical reduction of an aromatic nitro group is typically an irreversible process that proceeds via a four-electron, four-proton step to form a hydroxylamine (B1172632), which can be further reduced to an amine. acs.org This electrochemical behavior allows for the development of sensitive analytical methods, such as differential pulse voltammetry, for quantitative analysis in various sample matrices. The specific reduction potential can provide selectivity, and the peak current is proportional to the concentration of the compound. acs.orgrsc.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Research Matrices

For unambiguous identification and precise quantification, especially at trace levels or in complex matrices like biological or environmental samples, hyphenated techniques are the methods of choice. cdc.govbenthamdirect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. youtube.comnih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. nih.gov This allows for definitive identification based on molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecular ion to create a unique fragmentation pattern, which serves as a structural fingerprint for confirmation. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. nih.govnih.gov As discussed, direct analysis may require derivatization of this compound. nih.gov Once the analyte passes through the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which creates characteristic and reproducible fragmentation patterns that can be compared against spectral libraries for identification. libretexts.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace quantification by monitoring only specific, characteristic ions of the target compound. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound (MW = 278.35)
Ionization ModeExpected Ion (m/z)Description
ESI (+)279.17 [M+H]+Protonated molecular ion.
ESI (+)301.15 [M+Na]+Sodium adduct of the molecular ion.
ESI (-)277.15 [M-H]-Deprotonated molecular ion.
EI / ESI-MS/MSLoss of NO2 (-46)Common fragmentation pathway for nitroaromatics. nih.gov
EI / ESI-MS/MSLoss of C8H17 (-113)Cleavage of the ethylhexyl side chain.
EI / ESI-MS/MS150/151Fragment corresponding to the 4-nitrobenzamide (B147303) core.

Future Research Directions and Translational Perspectives Non Clinical

Emerging Synthetic Routes and Sustainable Chemistry Innovations

The conventional synthesis of N-substituted 4-nitrobenzamides typically involves the reaction of 4-nitrobenzoyl chloride with a corresponding amine, in this case, 2-ethylhexylamine (B116587). researchgate.net The precursor, 4-nitrobenzoyl chloride, is readily derived from 4-nitrobenzoic acid. wikipedia.org The commercial production of 4-nitrobenzoic acid is achieved through the oxidation of 4-nitrotoluene (B166481). wikipedia.orgchemicalbook.com

Future synthetic research could focus on greener and more efficient methodologies. For instance, mechanochemistry, which involves solvent-free reactions in a ball mill, has been successfully employed for the synthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, resulting in high yields and an environmentally friendly profile. mdpi.com This approach could be adapted for the synthesis of N-(2-ethylhexyl)-4-nitrobenzamide, potentially reducing solvent waste and energy consumption.

Another avenue for sustainable chemistry is the exploration of novel catalytic systems for the amidation reaction. While traditional methods may use stoichiometric activating agents, the development of catalysts that can directly facilitate the formation of the amide bond between 4-nitrobenzoic acid and 2-ethylhexylamine would be a significant advancement. Additionally, research into more sustainable oxidation methods for the synthesis of the 4-nitrobenzoic acid precursor, such as using molecular oxygen as the oxidant, is an ongoing area of interest. chemicalbook.com

A summary of potential synthetic strategies is presented below:

Synthetic Step Traditional Method Potential Sustainable Innovation
Amide Formation Reaction of 4-nitrobenzoyl chloride with 2-ethylhexylamine researchgate.netMechanochemical synthesis mdpi.com; Direct catalytic amidation
Precursor Synthesis Oxidation of 4-nitrotoluene with dichromate or nitric acid wikipedia.orgchemicalbook.comCatalytic oxidation using molecular oxygen chemicalbook.comresearchgate.net

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful tool for predicting the properties and behavior of this compound before undertaking extensive laboratory work. Although no specific computational studies on this molecule are currently published, research on analogous compounds provides a framework for future investigations.

For example, X-ray diffraction studies on N-chloro-N-methoxy-4-nitrobenzamide have revealed a high degree of pyramidality at the amide nitrogen atom. core.ac.uk This structural feature, which influences the electronic and steric properties of the molecule, could be modeled for this compound using quantum chemical calculations. Such models could predict its conformational preferences, electronic distribution, and reactivity.

Furthermore, molecular docking simulations could be employed to predict potential biological targets. By modeling the interaction of this compound with the active sites of various enzymes, researchers could identify proteins for which the compound may have an affinity. This approach has been successfully used for other novel compounds to predict their biological activity. mdpi.com

Future computational studies could include:

Density Functional Theory (DFT) calculations: To determine the molecule's geometry, electronic structure, and spectroscopic properties.

Molecular Dynamics (MD) simulations: To understand its behavior in different solvent environments and its potential to permeate biological membranes.

Quantitative Structure-Activity Relationship (QSAR) modeling: To predict its biological activity based on its structural features and comparison with a library of known active compounds.

Exploration of Novel Biological Mechanisms and Targets in Pre-clinical Settings

The nitro group is a well-known pharmacophore, and its presence in a molecule often confers biological activity. mdpi.comnih.gov Nitro-containing compounds are known to possess antimicrobial, antiparasitic, anti-inflammatory, and anti-cancer properties. mdpi.comnih.gov A common mechanism of action involves the in-vivo reduction of the nitro group to form reactive nitroso and superoxide (B77818) species, which can then interact with biological macromolecules like DNA and proteins, leading to cell damage and death. nih.gov

Research on a series of N-alkyl nitrobenzamides has shown promising antitubercular activity through the inhibition of an essential enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.com This study found that the length of the N-alkyl chain significantly modulates the activity, with chain lengths of six to ten carbons being optimal. mdpi.com Given that this compound possesses an eight-carbon alkyl chain, it represents a strong candidate for investigation as an antitubercular agent.

Future pre-clinical research should therefore focus on:

Antimicrobial screening: Testing the activity of this compound against a panel of pathogenic bacteria, particularly Mycobacterium tuberculosis.

Enzyme inhibition assays: Specifically investigating its potential to inhibit DprE1 and other relevant microbial enzymes.

Metabolism studies: Elucidating how the compound is metabolized in vitro. Studies on the biotransformation of the structurally similar compound 2-ethylhexyl 4-(N,N-dimethylamino)benzoate have identified its metabolites, providing a methodological basis for such investigations. nih.govresearchgate.net

Development of New Materials and Catalytic Systems

The structural features of this compound also suggest its potential use in materials science. The nitroaromatic group can impart specific photochemical properties, while the long alkyl chain can influence solubility and miscibility with polymers.

A related compound, 2-ethylhexyl 4-nitrobenzoate (B1230335), is used as an intermediate in the synthesis of UV filters for sunscreens. google.comgoogleapis.com Derivatives of 2-ethylhexyl 4-nitrobenzoate are also explored for their use in photoresponsive materials that change their properties upon exposure to light. This suggests that this compound could be investigated as a novel UV absorber or as a component in light-sensitive polymers and coatings.

The nitro group can also be chemically modified, for example, by reduction to an amino group. This transformation would yield N-(2-ethylhexyl)-4-aminobenzamide, a molecule with a reactive amino group that could be used as a monomer for the synthesis of polyamides or as a building block for more complex functional materials.

Future research in this area could involve:

Photochemical characterization: Studying the UV-Vis absorption spectrum and photochemical stability of this compound.

Polymer formulation: Blending the compound with various polymers to assess its utility as an additive, for example, to enhance UV stability.

Derivative synthesis: Synthesizing new materials based on the chemical modification of the nitro or amide groups.

Interdisciplinary Research Opportunities

The exploration of this compound is inherently interdisciplinary. Progress in understanding its potential will require collaboration between chemists, biologists, computational scientists, and materials scientists.

A prime example of such interdisciplinary potential lies in the development of novel antimicrobial agents. This would involve:

Organic chemists to synthesize the compound and its derivatives with high purity.

Computational chemists to model the interactions with biological targets and predict activity.

Microbiologists and pharmacologists to perform in vitro and in vivo testing to determine efficacy and mechanisms of action.

Similarly, developing new photoresponsive materials would require the expertise of:

Materials scientists to design and fabricate new polymers and coatings.

Photochemists to characterize the light-induced transformations.

Engineers to integrate these materials into functional devices.

The study of its biotransformation and potential toxicological profile would also necessitate a collaborative approach, involving analytical chemists, biochemists, and toxicologists. nih.govresearchgate.net The diverse biological activities of nitro compounds and the versatile nature of the 2-ethylhexyl group position this compound as a compound ripe for interdisciplinary investigation. nih.gov

Q & A

Q. Critical Parameters :

  • Moisture-free conditions to prevent acyl chloride hydrolysis.
  • Stoichiometric control of amine to avoid side reactions.
  • Temperature moderation to prevent nitro-group decomposition.

Reference : Synthesis of analogous compounds via Schotten-Baumann reaction , optimization using solid acid catalysts .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Q. Methodological Answer :

TechniqueKey Signals/ParametersPurpose
1H/13C NMR - Aromatic protons (δ 8.3–8.4 ppm, AA’BB pattern for nitrobenzene) Confirm aromatic substitution and amide bond formation.
- N–CH2 protons (δ 3.5–3.6 ppm, multiplet for ethylhexyl chain) Verify alkyl chain integration.
HRMS [M+H]+ peak matching calculated mass (e.g., m/z 307.1 for C15H21N2O3+) Validate molecular formula and fragmentation pathways.
UV-Vis λmax ~239–290 nm (π→π* transitions in nitrobenzene) Assess electronic properties for SAR studies.

Note : Assign splitting patterns (e.g., AA’BB for para-substituted nitrobenzene) and compare with computational predictions (DFT) to resolve ambiguities.

(Advanced) How can researchers optimize the yield and purity of this compound when scaling up synthesis?

Q. Methodological Answer :

Catalyst Screening : Test solid acid catalysts (e.g., acidic clay, ion-exchange resins) to enhance reaction efficiency and reduce byproducts .

Solvent Selection : Use aprotic solvents (e.g., DCM, THF) with low water content to stabilize acyl chloride intermediates.

Purification :

  • Recrystallization : Optimize solvent ratios (ethanol/water) for high-purity crystals.
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

Process Monitoring : Implement inline FTIR or HPLC to track reaction progress and intermediate stability.

Q. Methodological Answer :

Tautomerism Check : Use variable-temperature NMR to identify tautomeric forms (e.g., keto-enol shifts) .

Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.

DFT Refinement : Recalculate NMR chemical shifts with implicit solvent models (e.g., PCM) and compare with experimental data .

XRD Validation : Grow single crystals (solvent: ethanol/water) and solve structure via SHELX .

Q. Case Study :

  • Discrepancy : Calculated δ 8.4 ppm vs. observed δ 8.3 ppm for aromatic protons.
  • Resolution : Adjust DFT functional (B3LYP → ωB97XD) to account for dispersion forces.

Reference : Fragmentation analysis and computational validation .

(Advanced) How to design structure-activity relationship (SAR) studies for neurokinin-2 receptor antagonism?

Q. Methodological Answer :

Structural Modifications :

  • Core : Compare with SR 48,968 (neurokinin-2 antagonist lacking nitro group) .
  • Substituents : Vary ethylhexyl chain length/nitro position to assess steric/electronic effects.

Assays :

  • In Vitro : Radioligand binding assays (IC50 determination) using HEK-293 cells expressing NK2 receptors.
  • Functional : Calcium flux assays to measure receptor activation/inhibition.

Data Analysis :

  • Plot IC50 vs. substituent hydrophobicity (logP) to identify trends.
  • Use CoMFA/CoMSIA for 3D-QSAR modeling.

Reference : Neurokinin-2 antagonist design , benzamide SAR .

(Advanced) What crystallization techniques improve single-crystal formation for XRD analysis?

Q. Methodological Answer :

Solvent Screening : Test slow evaporation in ethanol/water (7:3) or DMF/ether diffusion.

Seeding : Introduce microcrystals from prior batches to induce nucleation.

Temperature Gradients : Use a thermal cycler (25°C → 4°C over 48 hrs) for controlled growth.

Q. XRD Protocol :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for full-matrix least-squares refinement (R1 < 0.05) .

Reference : Single-crystal XRD of nitrobenzamides .

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N-(2-ethylhexyl)-4-nitrobenzamide
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N-(2-ethylhexyl)-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.